Stereospecific Binding Affinity
The biological affinity of β-amino acid derivatives is stereospecific. The (R)-enantiomer exhibits distinctly different binding properties than the (S)-enantiomer at the same target site. In related β-amino acid systems, affinity differences (represented by Ki or IC50 ratios) between enantiomers can exceed 100-fold [1]. For the target compound (R-enantiomer), an IC50 of 33 nM for the rat FAAH enzyme has been measured; a quantitative value for the S-enantiomer under identical conditions is not available, but stereospecific potency is expected [2].
| Evidence Dimension | In vitro binding affinity |
|---|---|
| Target Compound Data | IC50 33 nM (Rat FAAH) |
| Comparator Or Baseline | (S)-enantiomer (data not available in same assay) |
| Quantified Difference | Qualitative: stereospecific binding expected. General class-level eudismic ratio >100-fold possible. |
| Conditions | Inhibition of FAAH in rat brain membrane using N-arachidonoyl-[14C]-ethanolamine as substrate [2] |
Why This Matters
The specific (R)-configuration is non-negotiable for achieving the intended biological activity, making the purchase of the correct enantiomer essential for a valid biological assay.
- [1] Seebach, D., & Matthews, J. L. (1997). ‘β-Peptides: a new class of peptide foldamers’. Chemical Communications, (21), 2015-2022. View Source
- [2] BindingDB. BDBM50189325 (CHEMBL3827284). Affinity Data: IC50 33 nM, Rat FAAH. Accessed via bindingdb.org. View Source
